IMPDH2 Inhibitory Affinity: Para-Methoxy Advantage Over Ortho-Methoxy Isomer
In vitro enzymatic assays against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) reveal a measurable affinity difference driven by methoxy positional isomerism. N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine inhibited IMPDH2 with a Ki of 320 nM when tested against the IMP substrate, compared to a Ki of 430 nM for the 2-methoxy (ortho) regioisomer under identical assay conditions [1]. This 1.34-fold improvement in binding affinity suggests that the para-methoxy orientation provides a more favorable interaction with the enzyme's active site, potentially due to enhanced π-stacking or hydrogen-bond acceptance geometry. The corresponding Ki values against the NAD⁺ substrate were 340 nM for the 4-OMe compound and 440 nM for the 2-OMe analog, confirming a consistent affinity shift across cofactor conditions [1].
| Evidence Dimension | IMPDH2 inhibitory constant (Ki, nM) — IMP substrate |
|---|---|
| Target Compound Data | Ki = 320 nM (N2-(4-methoxyphenyl)pyrimidine-2,5-diamine) |
| Comparator Or Baseline | N2-(2-methoxyphenyl)pyrimidine-2,5-diamine (ortho isomer): Ki = 430 nM |
| Quantified Difference | 1.34-fold lower Ki (higher affinity) for 4-OMe vs. 2-OMe under IMP substrate; ΔKi = 110 nM |
| Conditions | Human recombinant IMPDH2; substrates: IMP and NAD⁺; data curated by ChEMBL from University of Camerino; BindingDB record BDBM50369349 |
Why This Matters
For programs targeting IMPDH2 (e.g., antiviral or immunosuppressive indications), the para-methoxy regioisomer provides a measurable affinity edge over the ortho analog, making it the preferred starting point for lead optimization.
- [1] BindingDB. Entry BDBM50369349 (CHEMBL603997). Ki data for N2-(4-methoxyphenyl)pyrimidine-2,5-diamine and N2-(2-methoxyphenyl)pyrimidine-2,5-diamine against IMPDH2. University of Camerino data curated by ChEMBL. Accessed 2026. View Source
